![molecular formula C6H6Br2N2 B2448785 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1781573-30-5](/img/structure/B2448785.png)
2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H6Br2N2. It is characterized by a fused ring system containing both pyrrole and imidazole moieties.
作用机制
Target of Action
This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring
Mode of Action
It’s known that nitrogen-containing heterocyclic compounds play a key role in drug production . They often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
Nitrogen-containing heterocyclic compounds can affect a wide range of biological activities
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the drug reaches its target sites in the body .
Result of Action
As a nitrogen-containing heterocyclic compound, it may have a wide range of biological activities
Action Environment
The action of 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and more . These factors can affect the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the bromination of pyrrolo[1,2-a]imidazole derivatives. One common method includes the reaction of pyrrolo[1,2-a]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
科学研究应用
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
相似化合物的比较
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of a pyrrole ring.
Pyrrolopyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole ring.
Uniqueness: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities and exploration of novel biological pathways .
属性
IUPAC Name |
2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWQLIPVBDMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
acetic acid](/img/structure/B2448703.png)
![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)
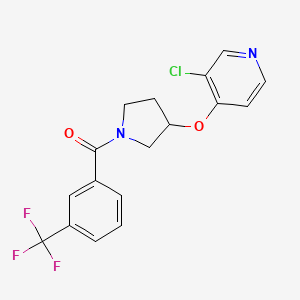
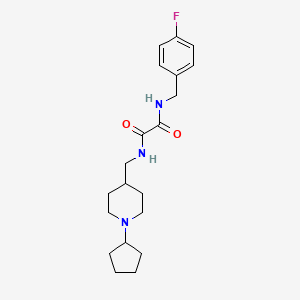
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2448708.png)

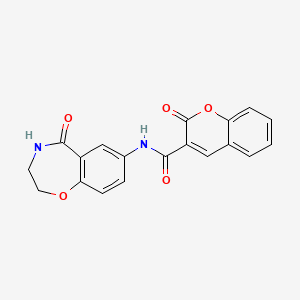

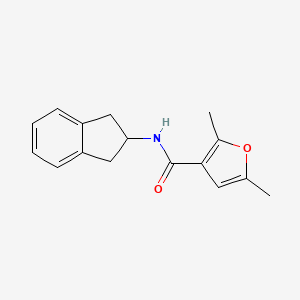

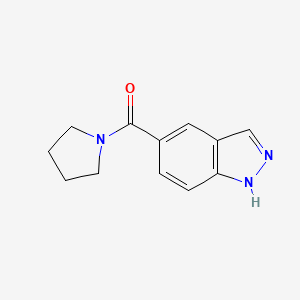
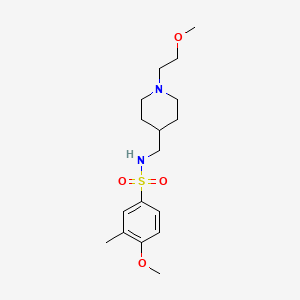
![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
